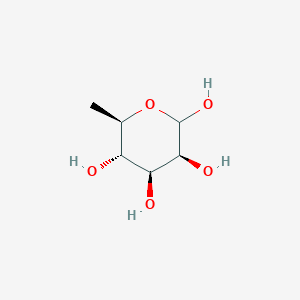

D-rhamnopyranose

説明

Structure

3D Structure

特性

CAS番号 |

609-01-8 |

|---|---|

分子式 |

C6H12O5 |

分子量 |

164.16 g/mol |

IUPAC名 |

(3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m1/s1 |

InChIキー |

SHZGCJCMOBCMKK-QTVWNMPRSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)O)O)O)O |

製品の起源 |

United States |

Biosynthesis and Enzymology of D Rhamnopyranose

Functional Characterization of D-Rhamnopyranose-Specific Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds. dundee.ac.uk The incorporation of D-rhamnopyranose into complex glycoconjugates is mediated by specific D-rhamnopyranosyltransferases.

Pseudomonas aeruginosa produces a common polysaccharide antigen (CPA) composed of a D-rhamnose homopolymer. nih.govasm.org The biosynthesis of this structure is dependent on a set of glycosyltransferases encoded within the CPA gene cluster, including WbpZ. asm.org Functional characterization has identified WbpZ as a GDP-D-Rha:GlcNAc/GalNAc-diphosphate-lipid α1,3-D-rhamnosyltransferase. asm.org

Detailed enzymatic assays have shown that WbpZ transfers a single D-rhamnose residue from the donor substrate GDP-D-rhamnose to a lipid-linked acceptor, either GlcNAc-diphosphate-lipid or GalNAc-diphosphate-lipid. nih.govasm.org This transfer results in the formation of an α1-3 linkage, which is a critical initiating step in the assembly of the CPA O-antigen. nih.gov WbpZ is considered essential for CPA synthesis; knockout mutants lacking a functional wbpZ gene are unable to produce the CPA lipopolysaccharide. asm.orgresearchgate.net

Interestingly, WbpZ exhibits a relaxed specificity for its donor substrate, as it can also transfer D-mannose from GDP-D-mannose, although its primary role in vivo is related to D-rhamnose transfer. nih.govasm.org The enzyme's activity is dependent on the diphosphate (B83284) group of the acceptor but, uncommonly, does not require a divalent metal ion and functions optimally at a high pH of 9. nih.govasm.org Site-directed mutagenesis studies have revealed that two aspartate residues, D172 and D254, located within two DXD motifs, are essential for its catalytic function. nih.govasm.orgresearchgate.net

Corynebacterium glutamicum, a non-pathogenic model organism for Mycobacteria, possesses a complex cell wall containing an arabinogalactan (B145846) (AG) layer. nih.govnih.govnih.gov A unique feature of the corynebacterial cell wall is the presence of terminal rhamnopyranose (t-Rhap) residues. asm.org A bioinformatics approach identified a putative integral membrane protein, NCgl0543, which was subsequently named RptA (Rhamnopyranosyltransferase A), as the enzyme responsible for this modification. nih.govasm.org

RptA is a large, polytopic membrane protein predicted to have 13 transmembrane helices. nih.gov Genetic and chemical analyses confirmed its function. asm.org Deletion of the rptA gene in C. glutamicum resulted in the specific loss of terminal rhamnopyranose residues from the cell wall arabinogalactan. asm.org This was accompanied by a corresponding loss of the 2,5-linked arabinofuranose (Araf) residues to which the rhamnose is attached, suggesting that rhamnosylation is a prerequisite for the subsequent extension of the arabinan (B1173331) chain. asm.org Complementation of the deletion mutant with the wild-type rptA gene restored the wild-type cell wall structure. asm.org The discovery of RptA has provided significant insight into the final decorative steps of arabinogalactan biosynthesis in the Corynebacterineae. nih.govasm.org

Table 2: Characterized D-Rhamnopyranosyltransferases

| Enzyme | Organism | Function | Donor Substrate | Acceptor Substrate | Linkage Formed |

| WbpZ | Pseudomonas aeruginosa | Initiates Common Polysaccharide Antigen (CPA) synthesis. nih.govasm.org | GDP-D-rhamnose | GlcNAc-diphosphate-lipid / GalNAc-diphosphate-lipid | α1,3 |

| RptA | Corynebacterium glutamicum | Adds terminal rhamnose residues to the cell wall arabinogalactan. nih.govasm.org | Decaprenyl-monophosphorylrhamnose (putative) | α(1→5)-linked Araf residues in the arabinan domain | Not specified |

The enzymatic transfer of a rhamnose moiety from a nucleotide sugar donor, such as GDP-D-rhamnose or dTDP-L-rhamnose, to an acceptor molecule is a fundamental reaction in the biosynthesis of many glycoconjugates. nih.govdundee.ac.uk This reaction is catalyzed by rhamnosyltransferases, which must precisely recognize both the activated sugar donor and the specific acceptor substrate. researchgate.net

The process begins with the binding of the nucleotide-diphosphate-rhamnose donor to the active site of the enzyme. nih.gov Crystal structure analyses of various glycosyltransferases suggest that conserved residues within the active site are crucial for recognizing and orienting the donor substrate. researchgate.net For instance, in the D-rhamnosyltransferase WbpZ, two DXD motifs containing the essential aspartate residues D172 and D254 are critical for function, likely playing a role in coordinating the diphosphate group of the GDP-D-rhamnose donor. nih.govasm.org

Following the binding of the donor, the acceptor molecule binds to its specific site within the enzyme. The enzyme then facilitates a nucleophilic attack from a hydroxyl group on the acceptor molecule onto the anomeric carbon (C1) of the rhamnose sugar. This results in the displacement of the nucleotide diphosphate (e.g., GDP) and the formation of a new glycosidic bond between the rhamnose and the acceptor, completing the transfer. dundee.ac.uk The specificity of the enzyme dictates the anomeric configuration (α or β) and the linkage position of the newly formed bond. nih.gov

Enzymatic Synthesis and Biocatalytic Approaches for D-Rhamnopyranose Derivatives

The enzymatic synthesis of sugars and their derivatives offers a powerful alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. researchgate.netsemanticscholar.org Biocatalytic approaches utilizing isolated enzymes are being explored for the production of D-rhamnopyranose-containing compounds.

The functionality of the enzymes involved in the biosynthesis of D-rhamnose precursors has been validated through in vitro studies. nih.gov A critical step in studying D-rhamnosyltransferases is the availability of the activated sugar donor, GDP-D-rhamnose. To this end, the enzymatic synthesis of GDP-D-rhamnose has been accomplished in vitro. asm.org This allows for detailed kinetic and mechanistic studies of downstream enzymes like WbpZ without relying on cellular extraction.

The functions of the two key enzymes in the GDP-D-rhamnose pathway, GMD and RMD, from Pseudomonas aeruginosa have been confirmed in vitro. nih.gov These studies verify that GMD and RMD from this organism specifically act on GDP-D-mannose and its intermediate, and cannot catalyze the conversion of dTDP-glucose intermediates, indicating strict substrate specificity. nih.gov Such in vitro reconstructions of biosynthetic pathways are essential for understanding the function of individual enzymes, identifying potential inhibitors, and developing biocatalytic systems for the synthesis of rare sugars and their derivatives. nih.govgeorgefox.edu

Specificity and Activity of Enzymes Acting on D-Rhamnopyranose-Containing Substrates (e.g., Phosphorylases)

The biosynthesis of D-rhamnopyranose is a critical pathway in certain bacteria, providing the activated nucleotide sugar precursor, guanosine (B1672433) diphosphate-D-rhamnose (GDP-D-rhamnose), for incorporation into cell surface glycans like lipopolysaccharides. nih.govmdpi.combiorxiv.org This process is primarily managed by two key enzymes that exhibit high specificity for their substrates. While the broader class of phosphorylases is of interest in carbohydrate metabolism, the well-characterized enzymes acting specifically on D-rhamnose-related substrates are the core biosynthetic enzymes.

The pathway begins with GDP-D-mannose and proceeds through a two-step conversion to GDP-D-rhamnose, catalyzed by GDP-D-mannose 4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD). nih.govmdpi.com Both enzymes are members of the short-chain dehydrogenase/reductase (SDR) protein family. mdpi.comnih.gov

GDP-D-mannose 4,6-dehydratase (GMD)

GMD (EC 4.2.1.47) initiates the pathway by converting GDP-D-mannose into the intermediate GDP-4-dehydro-6-deoxy-D-mannose (also known as GDP-6-deoxy-D-lyxo-hexos-4-ulose). nih.govuniprot.orgnih.gov This reaction involves the oxidation of the substrate, followed by dehydration and subsequent reduction, with the enzyme's cofactor being regenerated during the catalytic cycle. nih.gov

Substrate Specificity and Activity: Research has shown that GMD is highly specific for its substrate, GDP-D-mannose. wikipedia.orgnih.gov Studies on the enzyme from porcine thyroid indicated a Michaelis constant (Km) of 3.3 µM for GDP-D-mannose, highlighting its strong affinity for this substrate. nih.gov The enzyme from Pseudomonas aeruginosa is also known to catalyze this initial step. nih.govresearchgate.net In some organisms, such as Aneurinibacillus thermoaerophilus and Paramecium bursaria Chlorella virus 1 (PBCV-1), GMD has been shown to be a bifunctional enzyme, possessing both dehydratase and reductase activities, enabling it to produce GDP-D-rhamnose directly from the intermediate. nih.govmdpi.comnih.gov The activity of GMD can be subject to feedback inhibition by GDP-L-fucose, a related deoxy sugar product in other pathways, suggesting a regulatory mechanism. nih.gov

Table 1: Specificity and Activity of GDP-D-mannose 4,6-dehydratase (GMD)

| Organism | Substrate | Product | Cofactor | Kinetic Parameters (Km) | Notes |

|---|---|---|---|---|---|

| Porcine thyroid | GDP-D-mannose | GDP-4-dehydro-6-deoxy-D-mannose | Not specified | 3.3 µM | Inhibited by guanine (B1146940) nucleotides and GDP-L-fucose. nih.gov |

| Aneurinibacillus thermoaerophilus L420-91T | GDP-D-mannose | GDP-6-deoxy-D-lyxo-4-hexulose | NADP+ | Not specified | Part of the GDP-D-rhamnose biosynthesis pathway. nih.gov |

| Pseudomonas aeruginosa | GDP-D-mannose | GDP-6-deoxy-D-lyxo-hexos-4-ulose | NADPH | Not specified | Can be bifunctional, also catalyzing the reduction to GDP-D-rhamnose. nih.govresearchgate.net |

GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD)

The second step in the pathway is catalyzed by RMD (EC 1.1.1.281), which performs a stereospecific reduction of the 4-keto group of the intermediate GDP-4-dehydro-6-deoxy-D-mannose to produce the final product, GDP-D-rhamnose. nih.govgvsu.eduwikipedia.org This reaction is crucial for determining the final D-rhamnose configuration.

Substrate Specificity and Activity: The reductase Rmd from Aneurinibacillus thermoaerophilus catalyzes the reduction of the keto-intermediate to GDP-D-rhamnose and can utilize both NADH and NADPH as hydride donors. nih.gov This conversion appears to be quantitative and unidirectional, as no reverse reaction has been observed. oup.com The enzyme specifically acts on the product generated by GMD, ensuring the efficient synthesis of GDP-D-rhamnose. researchgate.net The heterologous expression of RMD in systems like Chinese hamster ovary (CHO) cells has been used to divert related sugar pathways, demonstrating its potent and specific activity. oup.comnih.gov

Table 2: Specificity and Activity of GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD)

| Organism | Substrate | Product | Cofactor(s) | Notes |

|---|---|---|---|---|

| Aneurinibacillus thermoaerophilus L420-91T | GDP-6-deoxy-D-lyxo-4-hexulose | GDP-D-rhamnose | NADH, NADPH | First characterization of this enzyme activity. nih.gov |

| Pseudomonas aeruginosa | GDP-6-deoxy-D-lyxo-hexos-4-ulose | GDP-D-rhamnose | NADPH | Catalyzes the stereospecific reduction to form the final product. nih.govgvsu.edu |

While phosphorylases acting on L-rhamnose-containing substrates have been identified, such as D-galactosyl-β1→4-L-rhamnose phosphorylase from Clostridium phytofermentans, specific phosphorylase activity on D-rhamnopyranose-containing substrates is not well-documented in current literature. nih.govnih.govmdpi.com The primary enzymatic focus for D-rhamnose remains its biosynthesis pathway.

Chemical Synthesis and Derivatization Strategies for D Rhamnopyranose

Stereoselective Chemical Synthesis of D-Rhamnopyranosides

The stereoselective synthesis of D-rhamnopyranosides, particularly the β-anomer, is a persistent challenge in carbohydrate chemistry. nih.gov Unlike 1,2-trans glycosides, which can be readily formed using neighboring group participation from a C2-acyl protecting group, the synthesis of 1,2-cis linkages requires more nuanced strategies to control the stereochemistry at the anomeric center.

The primary difficulty in synthesizing β-D-rhamnosides lies in achieving high stereoselectivity for the 1,2-cis bond. nih.gov A predominant strategy to overcome this involves a paradigm shift: instead of directly glycosylating with a D-rhamnose donor, chemists often use a D-mannose donor to first form a β-D-mannoside linkage. This approach is advantageous because D-mannose is readily available, and reliable methods exist for its β-glycosylation. The desired β-D-rhamnoside is then generated in a subsequent step through deoxygenation at the C6 position. nih.gov

This indirect approach leverages the close structural relationship between mannose and rhamnose, differing only by the C6 hydroxyl group. The key is to install a protecting group framework on the mannosyl donor that facilitates both stereoselective β-mannosylation and subsequent, efficient C6-deoxygenation.

A powerful and widely used directed approach for achieving β-selectivity in mannosylation, and by extension rhamnosylation, is the use of a 4,6-O-benzylidene acetal (B89532) protecting group on the mannosyl donor. nih.govnih.gov This cyclic acetal restricts the conformational flexibility of the pyranose ring. This conformational lock is believed to disarm the donor and favor the formation of a covalent α-glycosyl triflate intermediate, which then undergoes an SN2-like reaction with the acceptor alcohol to yield the β-mannoside with high stereoselectivity. nih.gov

To transform the resulting β-D-mannoside into the target β-D-rhamnoside, the benzylidene acetal must be reductively cleaved to unmask the C6-hydroxyl for deoxygenation. A more advanced and efficient method combines these steps by using a modified benzylidene acetal that acts as a precursor for a radical fragmentation reaction. For instance, a 4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] acetal can be employed. nih.gov After the β-mannosylation is complete, treatment with a radical initiator like tributyltin hydride triggers a fragmentation cascade that directly cleaves the C6-O bond, affording the desired 6-deoxy (rhamno) sugar in high yield. nih.gov This strategy elegantly combines stereodirection and a latent deoxygenation function within a single protecting group.

Table 1: Comparison of Glycosylation Strategies for β-D-Rhamnoside Synthesis

| Strategy | Key Principle | Advantages | Challenges |

|---|---|---|---|

| Direct Glycosylation with D-Rhamnose Donor | Direct coupling of a D-rhamnose donor with an acceptor. | Fewer reaction steps post-glycosylation. | Difficult to control stereoselectivity for the β (1,2-cis) linkage. |

| Indirect (Mannose-based) Approach | β-Mannosylation followed by C6-deoxygenation. | High β-selectivity achievable using directing groups. | Requires additional deoxygenation and deprotection steps. |

| Directed Synthesis with Modified Benzylidene Acetal | Use of a 4,6-O-benzylidene acetal on a mannosyl donor that directs β-glycosylation and contains a latent function for C6-deoxygenation via radical fragmentation. | High stereoselectivity; efficient, one-pot deoxygenation. nih.gov | Synthesis of the specialized donor is required. |

Synthesis of Complex D-Rhamnopyranose-Containing Glycans and Oligosaccharides

D-rhamnose is a constituent of the lipopolysaccharide (LPS) O-antigens of several pathogenic bacteria, including strains of Pseudomonas aeruginosa, Xanthomonas campestris, and Escherichia hermannii. nih.govnih.govapsnet.org The total synthesis of these complex oligosaccharides is crucial for developing synthetic carbohydrate vaccines and for biological studies aimed at understanding pathogenesis. nih.govmdpi.com

The synthesis of oligosaccharide antigens often employs the principles of stereoselective synthesis on a larger scale. A notable example is the total synthesis of the tetrasaccharide repeating unit of the LPS from Escherichia hermannii ATCC 33650 and 33652. nih.govcanada.ca The structure of this antigen is α-D-Gal-(1→3)-α-D-Rha-(1→3)-β-D-Rha-(1→4)-β-D-Glu-OMe. nih.gov Its synthesis presented the dual challenge of creating both α- and β-D-rhamnosyl linkages. Researchers successfully applied the modified benzylidene acetal strategy, where both rhamnose units were installed as mannose precursors. A single, late-stage double radical fragmentation step was then used to simultaneously deoxygenate both mannoside residues to the corresponding rhamnosides. nih.gov

Another challenging target was the trisaccharide repeating unit of the O-antigen from Xanthomonas campestris pv. campestris 8004. This synthesis required the formation of a β-D-rhamnosidic linkage. The successful strategy involved the sequential coupling of monosaccharide building blocks, utilizing a 2-O-benzylsulfonyl-N-phenyltrifluoroacetimidate donor for the critical β-D-rhamnosylation step. nih.gov

For applications in vaccine development, synthetic oligosaccharides like those containing D-rhamnose must be covalently linked to an immunogenic carrier protein (e.g., CRM197, Human Serum Albumin) to elicit a robust immune response. mdpi.com The optimization of these conjugation strategies is critical for vaccine efficacy.

Common methods involve introducing a linker arm at the reducing end of the synthetic oligosaccharide. This linker can terminate in a functional group, such as an amine or a thiol, which can then be coupled to the protein using various bioconjugation chemistries. mdpi.comnih.gov One widely used approach is maleimide-thiol chemistry, where a thiol-modified glycan reacts with a maleimide-functionalized protein. mdpi.com Another method is oxime ligation, which involves the reaction of an aminooxy-functionalized glycan with an aldehyde or ketone on the protein. wisepress.com The choice of linker and conjugation chemistry must be optimized to ensure efficient coupling without altering the antigenic structure of the carbohydrate epitope.

Preparation of D-Rhamnopyranose Derivatives for Research Probes

To study the biological roles of D-rhamnose-containing glycans, researchers require specialized derivatives that can be used as probes. These probes are designed to detect, visualize, or isolate interacting biomolecules such as enzymes or antibodies.

The synthesis of these probes involves chemically modifying the rhamnose sugar or a rhamnose-containing oligosaccharide with a reporter tag. For example, fluorescently labeled rhamnosides have been synthesized to serve as probes for evaluating biosynthetic enzymes. nih.gov In one approach, a rhamnoside is functionalized with a linker that is then coupled to a fluorophore, such as 1-aminopyrene-3,6,8-trisulfonic acid (APTS), via reductive amination. nih.gov

For in vivo imaging applications like Positron Emission Tomography (PET), rhamnose derivatives can be labeled with positron-emitting isotopes. The synthesis of fluorine-18-labeled L-rhamnose derivatives has been reported, which involved synthesizing a suitable precursor, such as a triflate derivative, for subsequent radiofluorination. mdpi.comnih.gov Similar strategies could be adapted for the D-enantiomer.

Biotinylated probes are also valuable tools for affinity purification and detection assays. The synthesis of biotinylated peptides and other molecules is well-established and typically involves coupling biotin (B1667282), often via a spacer arm like 6-aminocaproic acid, to a specific functional group (e.g., an amine) on the target molecule. creative-peptides.comsigmaaldrich.com This methodology can be applied to D-rhamnopyranose derivatives to create probes that can be captured using streptavidin- or avidin-functionalized supports.

Table 2: Examples of D-Rhamnopyranose Derivatives as Research Probes

| Probe Type | Reporter Tag | Synthetic Strategy | Application |

|---|---|---|---|

| Fluorescent Probe | APTS (1-aminopyrene-3,6,8-trisulfonic acid) | Reductive amination of an amino-substituted fluorophore with the reducing end of the sugar. nih.gov | Enzyme assays, capillary electrophoresis. nih.gov |

| PET Imaging Probe | Fluorine-18 (18F) | Nucleophilic substitution of a precursor (e.g., triflate) with 18F-fluoride. mdpi.com | In vivo imaging. |

| Affinity Probe | Biotin | Covalent attachment of a biotin reagent (often with a spacer) to a functional group on the rhamnose derivative. creative-peptides.com | Immunoassays, affinity purification, detection. |

Chemoenzymatic Synthesis of D-Rhamnopyranose-Containing Carbohydrate Structures

Chemoenzymatic synthesis combines the efficiency and flexibility of chemical synthesis with the unparalleled stereoselectivity of enzymatic reactions. This approach is particularly powerful for constructing complex oligosaccharides containing rhamnose, as the formation of specific glycosidic linkages (especially the β-L-rhamnoside linkage) can be challenging to control chemically. nih.gov

The foundation of this strategy lies in the enzymatic synthesis of an activated sugar donor, typically a nucleoside diphosphate (B83284) sugar. In bacteria, the biosynthesis of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) is accomplished by a suite of four enzymes: RmlA, RmlB, RmlC, and RmlD. nih.gov These enzymes can be produced recombinantly and used in one-pot reactions to convert glucose-1-phosphate and dTTP into dTDP-L-rhamnose. nih.gov

Once the activated rhamnosyl donor is synthesized, a specific glycosyltransferase (GT) is used to transfer the rhamnose unit to a desired acceptor molecule. For example, the rhamnosyltransferase WbbL from Mycobacterium tuberculosis transfers rhamnose from dTDP-L-rhamnose to an N-acetylglucosamine-containing acceptor, forming a disaccharide linker essential for the mycobacterial cell wall. nih.gov

Another enzymatic approach is reverse hydrolysis, where a glycosidase is used in a thermodynamically controlled process to form glycosidic bonds. An α-L-rhamnosidase can be employed in a medium with a high concentration of D-rhamnose (as the donor) and an acceptor molecule (e.g., another sugar like mannitol (B672) or fructose) to synthesize novel rhamnosyl glycosides.

This chemoenzymatic methodology provides access to structurally defined rhamnose-containing oligosaccharides that are crucial for studying bacterial pathogenesis and for the development of carbohydrate-based vaccines. nih.gov

Structural Elucidation and Conformational Analysis of D Rhamnopyranose Glycoconjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy in D-Rhamnopyranose Studies

The starting point for any structural analysis by NMR is the assignment of resonances to specific nuclei within the molecule. For D-rhamnopyranose, the proton (¹H) NMR spectrum typically shows characteristic signals, such as the doublet for the C6 methyl group protons, which resonates in the aliphatic region (around 1.1–1.3 ppm). unina.it

One-dimensional (1D) ¹H NMR spectra provide initial information, but for complex glycoconjugates, severe signal overlap often necessitates the use of two-dimensional (2D) NMR experiments. unina.itnih.gov Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish scalar coupling networks, allowing for the assignment of protons within each rhamnose spin system. nih.gov The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to its directly attached carbon, enabling the assignment of the ¹³C resonances. nih.gov By combining these experiments, a complete and unambiguous assignment of the ¹H and ¹³C chemical shifts for each D-rhamnose residue in a complex glycan can be achieved.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for α-D-Rhamnopyranose

| Proton/Carbon | Chemical Shift (ppm) | Notes |

| H-1 | ~4.6 - 5.2 | Anomeric proton, position is sensitive to linkage and environment |

| H-2 | ~3.8 - 4.2 | |

| H-3 | ~3.6 - 4.0 | |

| H-4 | ~3.3 - 3.7 | |

| H-5 | ~3.5 - 3.9 | |

| H-6 (CH₃) | ~1.1 - 1.3 | Characteristic methyl group signal |

| C-1 | ~100 - 104 | Anomeric carbon |

| C-2 | ~70 - 74 | |

| C-3 | ~71 - 75 | |

| C-4 | ~72 - 76 | |

| C-5 | ~68 - 72 | |

| C-6 (CH₃) | ~17 - 19 |

Note: These are approximate ranges and can vary depending on the specific glycoconjugate structure and experimental conditions.

The three-dimensional structure of a glycoconjugate is largely defined by the torsion angles around the glycosidic linkages (φ and ψ) and the presence of hydrogen bonds. units.it NMR spectroscopy provides crucial data for determining these parameters. The Nuclear Overhauser Effect (NOE), a through-space interaction between protons, is particularly important. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close in space, even if they are not directly connected by chemical bonds. The intensities of the cross-peaks in these spectra are related to the distance between the protons, providing constraints for molecular modeling. nih.gov

For D-rhamnopyranose-containing glycans, NOEs between the anomeric proton (H-1) of the rhamnose unit and protons on the adjacent sugar residue are used to determine the φ and ψ torsion angles. nih.gov Additionally, intramolecular hydrogen bonds, which can significantly influence the conformation, can be identified by observing the temperature dependence of amide or hydroxyl proton chemical shifts or by using specialized NMR experiments. researchgate.net

The conformation of D-rhamnopyranose and its glycoconjugates can be significantly influenced by the solvent environment. nih.govnih.gov Solvents can affect the hydrogen-bonding network and the hydrophobic interactions that stabilize a particular conformation. nih.govfrontiersin.org NMR studies in different solvents can reveal the flexibility of the molecule and the range of conformations it can adopt. rsc.org For example, a change in solvent polarity can lead to shifts in the equilibrium between different conformers, which can be observed as changes in chemical shifts and coupling constants in the NMR spectrum. nih.gov Computational studies, often in conjunction with experimental NMR data, are used to explore the conformational landscape of D-rhamnopyranose glycoconjugates in various solvents. rsc.org

Understanding how D-rhamnopyranose-containing glycans interact with their protein receptors is crucial for elucidating their biological roles. Ligand-observed NMR techniques, such as WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy), are powerful tools for studying these interactions, especially for weak binding events. northwestern.edunih.govnih.gov

In a WaterLOGSY experiment, magnetization is transferred from bulk water to the protein and then to the bound ligand. researchgate.net This results in a change in the sign of the ligand's NMR signals upon binding to the protein. northwestern.eduresearchgate.net This technique can be used to screen for binders in a mixture of compounds and to identify the parts of the D-rhamnopyranose moiety that are in close contact with the protein receptor. nih.gov

Mass Spectrometry (MS) for D-Rhamnopyranose-Containing Glycan Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an essential tool for the analysis of glycans, providing information on their composition, sequence, and branching patterns.

MS-based glycan profiling allows for the rapid and sensitive analysis of the complex mixtures of glycans present in a biological sample. nih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI (Electrospray Ionization) MS are commonly used to obtain a "fingerprint" of the glycan population. nih.gov By accurately measuring the masses of the glycans, the monosaccharide composition, including the number of D-rhamnose units, can be determined. universiteitleiden.nl

For more detailed structural information, MS can be coupled with separation techniques like liquid chromatography (LC-MS). mq.edu.au This allows for the separation of different glycan isomers before they are analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, provide information about the sequence and branching of the monosaccharides within the glycan. mq.edu.au

Interactive Data Table: Common Monosaccharide Residues and Their Masses in MS Analysis

| Monosaccharide | Abbreviation | Monoisotopic Mass (Da) |

| Deoxyhexose (e.g., D-Rhamnose, Fucose) | dHex | 146.0579 |

| Hexose (e.g., Glucose, Galactose, Mannose) | Hex | 162.0528 |

| N-Acetylhexosamine (e.g., GlcNAc, GalNAc) | HexNAc | 203.0794 |

| N-Acetylneuraminic acid | Neu5Ac | 291.0954 |

Computational Chemistry and Molecular Modeling of D-Rhamnopyranose Systems

Molecular Dynamics Simulations for Conformational Landscapes of D-Rhamnopyranose-Containing Molecules

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature and conformational preferences of molecules at an atomic level. For flexible molecules like D-rhamnopyranose-containing oligosaccharides and glycoconjugates, MD simulations provide insights that are inaccessible through static modeling or experimental methods that only measure average properties. By simulating the movement of atoms over time, MD can map the complete conformational landscape, revealing the range of accessible three-dimensional structures and the energetic favorability of each.

The simulation process is governed by a force field (e.g., CHARMM, AMBER, GROMOS), which is a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its atoms. The force field accounts for bonded interactions (bond stretching, angle bending, dihedral angle torsions) and non-bonded interactions (van der Waals and electrostatic forces). By calculating the forces on each atom at a given instant, Newton's equations of motion are integrated to predict the new atomic positions and velocities a fraction of a second later. Repeating this process for millions of time steps generates a trajectory that illustrates the molecule's behavior in a simulated environment, typically explicit water, to mimic physiological conditions.

For D-rhamnopyranose systems, MD simulations are primarily used to:

Determine Preferred Conformations: Analysis of the simulation trajectory allows for the identification of the most stable, low-energy conformations. For example, simulations of rhamnolipids have shown that the rhamnose headgroups can adopt distinct "closed" or "partially open" conformations, which are dependent on the charge state and the number of rhamnose units (mono- vs. di-rhamnolipid). The presence of a second rhamnose ring in di-rhamnolipids introduces steric constraints that disfavor the "closed" conformation.

Investigate Solvent and Ion Interactions: MD simulations explicitly model the interactions between the rhamnose-containing molecule and the surrounding solvent (water) and ions. This can reveal the formation of stable intramolecular and intermolecular hydrogen bonds that are critical in stabilizing certain conformations and influencing the molecule's solubility and interaction with other molecules.

Complement Experimental Data: MD simulations are often used in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR can provide data on average distances (via NOE) and angles (via J-couplings), MD simulations can provide a dynamic model that is consistent with these experimental restraints, offering a more complete picture of the molecule's behavior in solution.

The table below summarizes the key structural insights that can be obtained from MD simulations of D-rhamnopyranose-containing molecules.

| Parameter Investigated | Information Gained from MD Simulation | Significance |

|---|---|---|

| Glycosidic Torsion Angles (φ, ψ) | Distribution and population of rotational states around the bonds linking rhamnose to other molecules. | Defines the flexibility and overall 3D shape of oligosaccharides and glycoconjugates. |

| Ring Conformation | Stability of the rhamnopyranose ring puckering (e.g., ¹C₄ chair conformation) and any minor fluctuations. | Confirms the stable conformation of the individual monosaccharide unit within a larger molecule. |

| Intra- and Intermolecular Hydrogen Bonds | Identification of specific hydrogen bonding networks with solvent or other parts of the molecule, and their persistence over time. | Reveals key interactions that stabilize specific conformations and mediate molecular recognition. |

| Root Mean Square Deviation (RMSD) | A measure of the molecule's structural deviation from a reference structure over time. | Indicates the overall stability of the molecule and the timescale of conformational transitions. |

| Solvent Accessible Surface Area (SASA) | Calculation of the molecular surface exposed to the solvent. | Provides insights into the molecule's solubility and the exposure of specific functional groups for interaction. |

By providing a dynamic, atomic-level view, MD simulations are essential for linking the chemical structure of D-rhamnopyranose-containing molecules to their physical properties and biological functions.

Theoretical Calculations (e.g., Hard-Sphere Exo-Anomeric (HSEA) Effects) for D-Rhamnopyranose Conformations

Theoretical calculations are instrumental in predicting and understanding the conformational behavior of D-rhamnopyranose and its glycoconjugates. These computational methods provide insights into the three-dimensional structures and relative stabilities of different conformers, which are governed by a variety of stereoelectronic effects. Among the most significant of these is the exo-anomeric effect.

Computational chemistry methods, such as Density Functional Theory (DFT), are employed to model these effects and determine the conformational landscape of rhamnopyranosides. For instance, a theoretical study on an analogue of alpha-L-rhamnose-1-phosphate using a DFT approach investigated its conformational behavior, highlighting the importance of the anomeric and exo-anomeric effects. nih.gov Such studies calculate the potential energy of the molecule as a function of the torsion angles defining the glycosidic linkage, allowing for the identification of low-energy, stable conformations. The calculations can reveal that certain spatial arrangements are stabilized by intramolecular hydrogen bonding, which can in some cases inhibit or modify the exo-anomeric effect. nih.gov

The conformation of the pyranose ring itself is also a key area of theoretical investigation. For D-rhamnopyranose, the ¹C₄ chair conformation is typically the most stable. Experimental data, such as X-ray crystallography of rhamnose derivatives, provides precise bond lengths and angles that serve as a benchmark for validating the accuracy of theoretical models. nih.gov Theoretical calculations can then be used to explore subtle variations in ring puckering and the orientation of substituent groups in different chemical environments.

| Theoretical Concept | Description | Relevance to D-Rhamnopyranose Conformation |

| Exo-Anomeric Effect | A stereoelectronic effect that influences the preferred rotational conformation of the aglycon around the C1-O1 glycosidic bond. wikipedia.orguva.es | Dictates the spatial orientation of substituents attached to the anomeric carbon, significantly impacting the overall 3D structure of D-rhamnopyranose glycoconjugates. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to calculate the relative energies of different conformers of D-rhamnopyranose derivatives, identifying the most stable structures based on stereoelectronic effects. nih.gov |

| ¹C₄ Chair Conformation | The most stable chair conformation for L-rhamnopyranose (and thus D-rhamnopyranose), where the C6 methyl group is in an equatorial position. | Theoretical calculations confirm the stability of this chair form and can model deviations from the ideal geometry caused by different substituents. nih.gov |

| Intramolecular Hydrogen Bonding | The formation of a hydrogen bond between atoms within the same molecule. | Can stabilize specific conformations and may compete with or modulate the exo-anomeric effect, influencing the orientation of hydroxyl groups and the aglycon. nih.gov |

In Silico Docking Analysis for Enzyme Specificity and Acceptor Recognition

In silico molecular docking is a powerful computational technique used to predict the preferred binding mode of a ligand (such as a D-rhamnopyranose-containing molecule) to a protein target. This analysis is crucial for understanding the molecular basis of enzyme specificity and acceptor recognition in biological processes involving D-rhamnopyranose glycoconjugates.

The process involves computationally placing the rhamnopyranoside ligand into the active site of an enzyme and calculating the binding affinity, typically reported as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the recognition and binding process.

Molecular docking has been widely applied to study the interaction of rhamnopyranosides with various enzymes. For example, docking studies on naturally occurring rhamnopyranose esters against cancer-related proteins have helped to identify potential inhibitors by demonstrating favorable binding energies compared to standard drugs. unimas.myresearchgate.net Similarly, to validate the antifungal activity of novel rhamnopyranoside-based esters, docking was performed against lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. The results showed that some rhamnose esters had binding affinities comparable to or better than standard antifungal drugs, suggesting a molecular basis for their activity. nih.gov

In the context of glycosyltransferases (GTs), enzymes that catalyze the transfer of sugar moieties to acceptor molecules, docking is essential for elucidating substrate specificity. GTs involved in the biosynthesis of complex carbohydrates must recognize both the sugar donor (e.g., dTDP-D-rhamnose) and a specific acceptor substrate. nih.gov Docking simulations can model how the rhamnose donor fits into the enzyme's donor-binding site and how the acceptor molecule binds nearby.

Studies on rhamnosyltransferases have revealed that enzyme specificity can vary. Some enzymes exhibit strict substrate specificity, meaning they only act on L-rhamnose or its activated form. nih.govmdpi.com For example, enzymes in the GDP-D-rhamnose biosynthesis pathway show a stringent requirement for their specific substrates. nih.gov In contrast, other enzymes, like the spinosyn rhamnosyltransferase (SpnG), exhibit a more relaxed or promiscuous substrate specificity, being able to transfer alternative sugars, albeit with lower efficiency. nih.gov Docking studies can help rationalize these differences by comparing the binding poses and interaction patterns of different sugar donors and acceptors within the enzyme's active site. The analysis can pinpoint specific amino acid residues that are critical for recognizing the unique stereochemistry of the D-rhamnose moiety, including its hydroxyl groups and the C6 methyl group. nih.gov

| Target Enzyme/Protein | D-Rhamnopyranose Derivative | Purpose of Docking Study | Key Findings |

| Cancer-related proteins (e.g., PDB IDs: 3TJM, 4OAR, 5FGK) | Naturally occurring rhamnopyranose esters | To investigate potential anticancer activity. | Rhamnose compounds showed better binding energy (−8.5 to −11.3 kcal/mol) compared to standard drugs, indicating potential as anticancer agents. unimas.myresearchgate.net |

| Lanosterol 14α-demethylase (PDB ID: 3LD6) | Rhamnopyranoside-based fatty acid esters | To validate experimental antifungal activity. | Binding affinities of some rhamnose esters (e.g., -7.6 kcal/mol) were better than or comparable to the standard drug fluconazole (B54011) (-7.3 kcal/mol). nih.gov |

| Spinosyn Rhamnosyltransferase (SpnG) | dTDP-L-rhamnose and analogues | To understand substrate specificity and molecular recognition. | The enzyme showed the ability to accept alternative sugar donors like TDP-Glc, demonstrating relaxed substrate specificity. nih.gov |

| Glycosyltransferases (general) | dTDP-D-rhamnose | To elucidate the mechanism of acceptor recognition and catalysis. | Specific amino acid residues in the active site form hydrogen bonds and other contacts with the rhamnose moiety, ensuring proper orientation for transfer to an acceptor molecule. nih.gov |

Biological Significance and Research Applications of D Rhamnopyranose

Role in Bacterial Cell Wall Architecture and Pathogenesis

D-rhamnopyranose is a significant monosaccharide component of the cell surface glycoconjugates of several pathogenic bacteria. Its presence is crucial for the structural integrity of the cell envelope and plays a direct role in the interaction between the pathogen and its host.

Integration of D-Rhamnopyranose in Lipopolysaccharides (LPS) of Pathogenic Bacteria

Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria, contributing to the structural integrity of the cell and protecting it from chemical attacks. nih.govnih.govsigmaaldrich.com LPS is composed of three domains: the lipid A, the core oligosaccharide, and the O-antigen. nih.govnih.gov D-Rhamnose is found as a constituent of the LPS in certain Gram-negative bacteria, such as Pseudomonas aeruginosa. biorxiv.org The O-antigen portion of LPS, a repeating polysaccharide chain, is highly variable among different bacterial strains and is a key determinant of the serological specificity of the bacterium. nih.govnih.gov The incorporation of sugars like D-rhamnose into this O-antigen is critical for bacterial virulence and for evading the host's immune response. biorxiv.orgresearchgate.net

| Bacterial Component | Structure/Function Involving D-Rhamnopyranose | Associated Bacteria |

| Lipopolysaccharide (LPS) | Component of the O-antigen, contributing to serological specificity and virulence. biorxiv.org | Pseudomonas aeruginosa, Pseudomonas syringae biorxiv.org |

| Antigen | Structure | Bacterium | Key Findings |

| Common Polysaccharide Antigen (CPA) | Homopolymer of D-rhamnose with α1,2 and α1,3 linkages. nih.govnih.gov | Pseudomonas aeruginosa | Conserved in most serotypes; essential for CPA biosynthesis. nih.gov |

| O-Specific Antigen (OSA) | Heteropolymer of various sugars; composition is serotype-dependent. asm.org | Pseudomonas aeruginosa | D-Rhamnose is not a component of the OSA in the PAO1 strain, but both CPA and OSA are linked to the core structure through an L-Rhamnose residue. biorxiv.orgasm.org |

D-Rhamnose Biosynthesis as a Target for Antimicrobial Strategies

The pathways for the biosynthesis of nucleotide-activated sugars are attractive targets for the development of new antimicrobial agents because they are often essential for bacterial viability and virulence, and absent in humans. researchgate.netnih.govst-andrews.ac.uk The biosynthesis of dTDP-L-rhamnose, the precursor for L-rhamnose incorporation in many bacteria, is a well-studied target. researchgate.netnih.gov The enzymes in this pathway, such as RmlA, RmlB, RmlC, and RmlD, are critical for the production of cell wall polysaccharides in pathogens like Streptococcus pyogenes and Mycobacterium tuberculosis. researchgate.netnih.gov

Similarly, the pathway for GDP-D-rhamnose synthesis is essential for pathogens that utilize this sugar. In P. aeruginosa, the synthesis of the D-rhamnose-containing CPA is vital. nih.govnih.gov The biosynthesis of GDP-D-rhamnose from GDP-D-mannose involves enzymes like GDP-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). nih.gov Glycosyltransferases that subsequently transfer D-rhamnose to build the polysaccharide, such as the WbpZ rhamnosyltransferase in P. aeruginosa, are also critical. nih.govnih.gov The characterization of these enzymes is a key step toward developing inhibitors that could block CPA synthesis, representing a potential antimicrobial strategy against P. aeruginosa. nih.govnih.gov

| Biosynthesis Pathway | Enzymes | Product | Significance | Potential as Antimicrobial Target |

| GDP-D-Rhamnose Synthesis | GDP-mannose-4,6-dehydratase (GMD), GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD) nih.gov | GDP-D-Rhamnose | Precursor for D-rhamnose polymers in LPS (e.g., P. aeruginosa CPA). nih.govnih.gov | High, as the pathway is essential for the synthesis of the CPA, a key virulence factor. nih.govnih.gov |

| dTDP-L-Rhamnose Synthesis | RmlA, RmlB, RmlC, RmlD researchgate.netnih.gov | dTDP-L-Rhamnose | Precursor for L-rhamnose in cell walls of many pathogens (e.g., Mycobacterium, Streptococcus). researchgate.netnih.gov | High, as the pathway is absent in humans and essential for bacterial viability. researchgate.netnih.govst-andrews.ac.uk |

D-Rhamnopyranose in Plant-Microbe Interactions and Induced Immunity

D-Rhamnose-Containing Rhamnolipids as Elicitors of Plant Defense Responses

Rhamnolipids are biosurfactant glycolipids produced by various bacteria, including Pseudomonas and Burkholderia species. mdpi.comfrontiersin.org These molecules are composed of one or two rhamnose units (which can be L- or D-rhamnose depending on the producing organism) linked to one or two 3-hydroxy fatty acid chains. frontiersin.org Rhamnolipids are recognized by plants as microbe-associated molecular patterns (MAMPs), triggering the plant's innate immune system. mdpi.comnih.gov

When plants detect rhamnolipids, they initiate a cascade of defense responses. frontiersin.orgnih.gov These responses include the production of reactive oxygen species (ROS), activation of mitogen-activated protein (MAP) kinases, influx of calcium ions, and the expression of defense-related genes. mdpi.comfrontiersin.org This induced immunity can confer broad-spectrum resistance against a variety of pathogens, including biotrophic, hemibiotrophic, and necrotrophic fungi and bacteria. nih.govfrontiersin.org For example, treatment with rhamnolipids has been shown to protect plants like grapevine, Arabidopsis, and rapeseed (Brassica napus) against pathogens such as Botrytis cinerea. frontiersin.orgnih.gov The signaling pathways involved in this rhamnolipid-mediated resistance are complex and can depend on the specific pathogen, often involving key plant defense hormones like salicylic (B10762653) acid. nih.govnih.gov

| Rhamnolipid Type | Producing Organism (Example) | Effect on Plants | Examples of Protected Plants |

| Rha-C₁₀-C₁₀ (mono-rhamnolipid) | Pseudomonas aeruginosa mdpi.com | Elicits defense responses, induces resistance. mdpi.comnih.gov | Grapevine, Arabidopsis, Rapeseed mdpi.comfrontiersin.orgnih.gov |

| Rha-Rha-C₁₀-C₁₀ (di-rhamnolipid) | Pseudomonas aeruginosa mdpi.com | Triggers strong defense responses including ROS production and MAP kinase activation. mdpi.com | Grapevine, Arabidopsis mdpi.comnih.gov |

| Rha-Rha-C₁₄-C₁₄ (di-rhamnolipid) | Burkholderia plantarii mdpi.com | Stimulates plant immunity. mdpi.com | Grapevine mdpi.com |

Mechanistic Studies of D-Rhamnopyranose-Containing Elicitor Perception and Signaling Pathways

D-rhamnopyranose, as a component of various elicitors, plays a significant role in initiating plant defense mechanisms. When plants perceive these rhamnose-containing molecules, a cascade of signaling events is triggered. The recognition of such microbe- or pathogen-associated molecular patterns (M/PAMPs) is a critical step in plant-pathogen interactions, leading to the induction of the plant's defense response through pattern-recognition receptors (PRRs). nih.gov This perception activates signaling cascades that lead to the synthesis of defense-related proteins and specialized metabolites, providing broad-spectrum antimicrobial coverage. nih.gov

The signaling pathways involved are complex and often involve key plant hormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). nih.gov These hormones are central players in the signaling networks that regulate both MAMP-triggered immunity (MTI) and effector-triggered immunity (ETI). nih.gov The interaction between these signaling molecules allows the plant to fine-tune its defense response depending on the nature of the attacking pathogen. nih.gov For instance, rhamnolipids, which contain rhamnose, have been shown to trigger an immune response in Arabidopsis thaliana characterized by the accumulation of signaling molecules and the activation of defense genes. nih.gov The resistance mediated by rhamnolipids involves different signaling pathways depending on the pathogen; ethylene is involved in resistance to Hyaloperonospora arabidopsidis and Pseudomonas syringae, while jasmonic acid is crucial for resistance against Botrytis cinerea. nih.gov Salicylic acid contributes to the defense against all these pathogens, highlighting its central role. nih.gov

Elicitor-induced signaling results in the activation of defense genes, which in turn leads to the production of various defense-related products, including secondary metabolites and pathogenesis-related (PR) proteins. phytojournal.com PR proteins, such as β-1,3-glucanase and chitinase, have antifungal properties and can hydrolyze fungal cell walls, which may also release further elicitor molecules. phytojournal.com

Transcriptomic, Metabolomic, and Proteomic Responses to D-Rhamnopyranose-Related Elicitors

The perception of D-rhamnopyranose-containing elicitors leads to extensive reprogramming at the transcriptomic, metabolomic, and proteomic levels. These "omics" approaches provide a comprehensive view of the molecular changes occurring within the plant cell upon elicitor recognition.

Transcriptomic Analysis: Transcriptomic studies reveal large-scale changes in gene expression following elicitor treatment. Using techniques like microarray analysis or RNA sequencing, researchers can identify differentially expressed genes (DEGs) involved in defense pathways. nih.govnih.gov For example, the application of elicitors can induce genes related to the biosynthesis of JA, SA, phenylpropanoids, flavonoids, and phytoalexins. nih.gov Joint analysis of transcriptomic and proteomic data can provide more comprehensive information on the molecular mechanisms of a plant's response to elicitors. nih.gov

Metabolomic Analysis: Untargeted metabolomics is a powerful tool to track the nuanced changes in a plant's metabolome following elicitor perception. nih.gov The application of elicitors can trigger a broad metabolic reprogramming, particularly in secondary metabolism. mdpi.com This includes the accumulation of stress-related compounds like phenylpropanoids, phytoalexins, membrane lipids, and alkaloids. mdpi.com Studies have shown that different elicitors can induce specific metabolomic signatures, suggesting distinct signaling and metabolic reorganization pathways. nih.govmdpi.com For instance, treatment of Solanum lycopersicum with flagellin-derived elicitors resulted in the annotation of signatory biomarkers from diverse metabolite classes, including amino acid derivatives, lipid species, and various phenolic compounds. nih.gov

Proteomic Analysis: Proteomics complements transcriptomics by analyzing the changes in protein expression, which are the direct effectors of cellular responses. Tandem mass tags (TMT)-based proteomic analysis can identify differentially expressed proteins (DEPs) in response to elicitors. nih.gov Integrated analysis of transcriptomic and proteomic data often reveals that the correlation between mRNA and protein levels is not always direct, highlighting the importance of multi-omics approaches to understand gene expression regulation. nih.gov These analyses can identify key proteins involved in pathways such as phagosome formation, leukocyte transendothelial migration, and complement and coagulation cascades, which are crucial for the defense response. nih.gov

D-Rhamnopyranose in Glycan-Protein Recognition and Molecular Interactions

Investigation of Carbohydrate-Protein Interactions via Modified D-Rhamnopyranose Analogues

The study of carbohydrate-protein interactions is fundamental to understanding many biological processes. Modified D-rhamnopyranose analogues are valuable tools in these investigations. Synthetic modifications to carbohydrate structures allow for the fine-tuning of their properties to better probe and understand the nature of their interactions with proteins. rsc.org The synthesis of modified carbohydrate analogues can improve the properties of molecules for therapeutic applications and for studying their biological roles. rsc.org By altering the structure of D-rhamnopyranose, researchers can investigate the specific structural requirements for binding to a particular protein and elucidate the forces driving the interaction, such as hydrogen bonding and CH/π interactions. mdpi.com

D-Rhamnopyranose Moieties in Modulation of Protein Kinase Activity

D-rhamnopyranose moieties within larger molecules can play a crucial role in modulating the activity of enzymes such as protein kinases. Protein kinase C (PKC), for example, is an enzyme that regulates a variety of cellular signals and its activity can be modulated by lipophilic compounds. nih.gov Research has shown that certain natural products containing rhamnose can inhibit the activity of Ser/Thr protein kinases. nih.gov For instance, kaempferol-3-O-(3″,4″-di-O-acetyl-α-L-rhamnopyranoside) has been identified as an inhibitor of RSK protein kinases, which are involved in the proliferation and metastasis of many tumor cells. nih.gov The acylation of the rhamnose moiety in this compound was found to be essential for high-affinity binding and selectivity, demonstrating the critical role of the sugar component in the molecule's biological activity. nih.gov

Atomic-Level Dissection of D-Rhamnopyranose Recognition by C-Type Lectins (e.g., DC-SIGN)

C-type lectins are a class of proteins that play a vital role in the immune system by recognizing specific carbohydrate structures on the surface of pathogens and host cells. nih.gov DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) is a prominent C-type lectin that recognizes mannose- and fucose-containing glycans in a calcium-dependent manner. nih.govglycopedia.eu

| Interacting Residues in DC-SIGN | Type of Interaction with Carbohydrate |

| Amino acids in binding pocket | Hydrogen bonds |

| Calcium ion (Ca2+) | Coordination bonds with hydroxyl groups |

Design of Glycomimetics Incorporating D-Rhamnopyranose for Biological Probes

Glycomimetics are molecules that mimic the structure of carbohydrates and can be used as biological probes to study or interfere with carbohydrate-protein interactions. The design of glycomimetics incorporating D-rhamnopyranose offers a promising strategy for developing tools to investigate biological systems and for potential therapeutic applications. nih.gov These synthetic molecules can be engineered to have improved properties, such as higher affinity, selectivity, and stability, compared to their natural counterparts.

The development of fluorescently labeled probes, for example, allows for the visualization and tracking of specific molecules and processes in living systems. nih.gov By incorporating D-rhamnopyranose or its mimics into such probes, researchers can target specific lectins or other rhamnose-binding proteins. For instance, a rhamnose-capped prodrug could be designed to be activated by a specific glycosylated enzyme at a target site, a strategy known as lectin-directed enzyme-activated prodrug therapy (LEAPT). nih.gov This approach leverages the specific interaction between the carbohydrate and its receptor to achieve targeted drug delivery.

Future Directions and Emerging Research Avenues for D Rhamnopyranose

Development of D-Rhamnopyranose-Based Glycoconjugates for Advanced Biomedical Applications

The development of glycoconjugates, where a carbohydrate is linked to another molecule like a protein or lipid, represents a frontier in creating highly specific biomedical tools. Because D-rhamnose is found on the surface of certain pathogenic bacteria but is absent in humans, it serves as an ideal target for vaccines and targeted drug delivery systems. mdpi.comnih.gov

Future research is focused on several key applications:

Vaccine Development: The O-antigen of Pseudomonas aeruginosa, which contains D-rhamnose, is a key virulence factor. biorxiv.orgmdpi.com Emerging strategies involve synthesizing D-rhamnose-containing oligosaccharides that mimic these bacterial antigens. cdnsciencepub.com When conjugated to carrier proteins, these synthetic antigens can be used to develop vaccines that elicit a highly specific and robust immune response against the pathogen. mdpi.comlshtm.ac.uk This approach avoids the use of attenuated pathogens while precisely targeting the key antigenic determinant.

Targeted Drug Delivery: Glycoconjugates featuring D-rhamnopyranose can be designed to target infections. For example, a nanoparticle carrying an antibiotic could be coated with D-rhamnose ligands. These ligands would specifically bind to lectins or other carbohydrate-binding proteins on the surface of D-rhamnose-displaying bacteria, ensuring localized delivery of the therapeutic agent and minimizing off-target effects.

Immunotherapy and Antibody Recruitment: Research has shown that humans possess naturally occurring antibodies against various sugars, including rhamnose. nih.govresearchgate.net Future work will explore the development of D-rhamnosylated molecules that can be administered to "tag" target cells, such as tumor cells. These tags would then recruit the body's own pre-existing anti-rhamnose antibodies, initiating a potent immune attack against the targeted cells. nih.gov This strategy leverages the natural immune system for therapeutic benefit.

| Application Area | Emerging Approach | Therapeutic Rationale |

|---|---|---|

| Vaccinology | Synthetic D-rhamnose oligosaccharides conjugated to carrier proteins. | Mimics bacterial surface antigens to elicit a targeted immune response against pathogens like P. aeruginosa. mdpi.comlshtm.ac.uk |

| Targeted Drug Delivery | D-rhamnose-coated nanoparticles carrying therapeutic payloads. | Achieves localized drug concentration at the site of infection, increasing efficacy and reducing systemic toxicity. |

| Cancer Immunotherapy | Rhamnosylated molecules designed to bind to tumor cell surfaces. | Recruits endogenous anti-rhamnose antibodies to trigger complement-mediated cytotoxicity against cancer cells. nih.gov |

Integration of Multi-Omics Approaches for Comprehensive D-Rhamnopyranose Glycobiology

To fully understand the role of D-rhamnopyranose in biological systems, a holistic approach is necessary. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for building a comprehensive picture of D-rhamnose glycobiology from the genetic level to its final functional products. frontiersin.orgportlandpress.com

Emerging research avenues in this area include:

Glycoproteomics and Glycomics: These fields focus on identifying which proteins are glycosylated (glycoproteomics) and characterizing the full complement of glycans (glycomics) in a cell or organism. nih.govnih.gov Future studies will use advanced mass spectrometry techniques to map the specific sites of D-rhamnose attachment on bacterial proteins and polysaccharides. This will help elucidate the function of D-rhamnosylation in protein stability, cellular adhesion, and virulence. portlandpress.com

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can trace the flow of precursors through the D-rhamnose biosynthetic pathway. frontiersin.org This approach can reveal how the pathway is regulated in response to environmental cues and identify potential bottlenecks that could be targeted for inhibition.

Integrated Systems Biology: The ultimate goal is to combine these multi-omics datasets to create predictive models of D-rhamnose metabolism and function. nih.gov For instance, by correlating genomic data (presence of biosynthetic genes) with transcriptomic (gene expression levels) and proteomic data (enzyme abundance), researchers can understand how pathogens regulate D-rhamnose production during infection. frontiersin.orgfrontiersin.org This integrated view is crucial for identifying the most effective targets for new antimicrobial drugs.

Rational Design and Synthesis of D-Rhamnopyranose-Targeting Enzyme Inhibitors for Therapeutic Development

The biosynthetic pathway for D-rhamnose is a prime target for antimicrobial drug development because it is essential for certain bacteria and absent in humans. mdpi.comnih.gov The synthesis of the precursor, GDP-D-rhamnose, is catalyzed by two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-4-hexulose-4-reductase (RMD). nih.govnih.gov

Future research will focus on the rational design of inhibitors for these enzymes:

Structure-Based Drug Design: High-resolution crystal structures of GMD and RMD provide a detailed blueprint of their active sites. researchgate.net This structural information allows for the use of computational modeling to design small molecules that fit precisely into these sites, blocking the enzymes' function. This approach is more efficient than traditional high-throughput screening and can lead to highly potent and specific inhibitors.

Mechanism-Based Inhibitors: A deep understanding of the enzymatic mechanisms of GMD and RMD allows for the design of inhibitors that mimic the transition state of the reaction or bind irreversibly to the active site. nih.gov Such compounds can be highly effective and specific.

Targeting Allosteric Sites: Besides the active site, many enzymes have allosteric sites that regulate their activity. Future research will explore the identification of such sites on GMD and RMD. Targeting allosteric sites can offer a different mode of inhibition that may be less prone to resistance development.

| Enzyme | Abbreviation | Function in Pathway | Rationale for Inhibition |

|---|---|---|---|

| GDP-mannose 4,6-dehydratase | GMD | Catalyzes the first step: conversion of GDP-D-mannose to GDP-4-dehydro-6-deoxy-D-mannose. nih.gov | Blocks the pathway at its entry point, preventing the formation of the intermediate required for D-rhamnose synthesis. |

| GDP-6-deoxy-D-lyxo-4-hexulose-4-reductase | RMD | Catalyzes the final step: stereospecific reduction to form GDP-D-rhamnose. nih.govwikipedia.org | Inhibits the formation of the final activated sugar donor, directly halting its incorporation into polysaccharides. |

Exploration of D-Rhamnopyranose in Novel Biosynthetic Pathways and Uncharacterized Biological Systems

While the GDP-D-rhamnose pathway in bacteria like P. aeruginosa is relatively well-characterized, the full extent of D-rhamnose's presence and synthesis in nature remains an open question. biorxiv.orgnih.gov Exploring diverse and often extreme environments could lead to the discovery of novel biosynthetic pathways and enzymes with unique properties.

Emerging research directions include:

Metagenomic Mining: The vast majority of microorganisms cannot be cultured in the lab. Metagenomics, the study of genetic material recovered directly from environmental samples, offers a way to bypass this limitation. Future efforts will involve screening metagenomic libraries from diverse habitats (e.g., deep-sea vents, soil, hyper-saline environments) for genes homologous to GMD and RMD. This could uncover novel D-rhamnose biosynthetic pathways or enzymes with enhanced stability or different substrate specificities.

Characterizing "Orphan" Glycosyltransferases: Genomes of many organisms contain genes for glycosyltransferases of unknown function. A promising future strategy is to systematically screen these "orphan" enzymes for the ability to use GDP-D-rhamnose as a substrate. This could reveal previously unknown D-rhamnosylated natural products with potentially valuable biological activities, such as antibiotics or anti-inflammatory agents. utexas.edu

Metabolic Engineering and Synthetic Biology: The discovery of new D-rhamnose biosynthetic enzymes will fuel metabolic engineering efforts. nih.govtandfonline.com By introducing these novel pathways into robust microbial hosts like E. coli or yeast, it will be possible to produce D-rhamnopyranose and its derivatives on a larger scale. tandfonline.com This will facilitate research into its applications and could also be used to create "glycodiversified" natural products, where D-rhamnose is attached to existing bioactive molecules to enhance their properties. utexas.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。